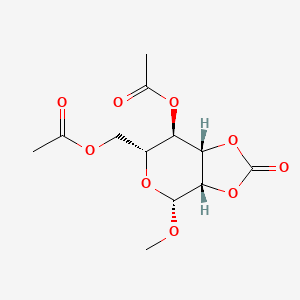

Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside

Description

Table 1: Key Structural Features and Their Implications

The cyclic carbonate’s rigidity reduces rotational freedom around the C2–C3 bond, as confirmed by X-ray crystallography. This distortion destabilizes transition states favoring β-anomer formation, thereby promoting α-selectivity. Meanwhile, the acetyl groups at C4 and C6 enhance solubility in nonpolar solvents, facilitating purification and handling.

Properties

IUPAC Name |

[(3aS,4R,6R,7R,7aS)-7-acetyloxy-4-methoxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O9/c1-5(13)17-4-7-8(18-6(2)14)9-10(11(16-3)19-7)21-12(15)20-9/h7-11H,4H2,1-3H3/t7-,8-,9+,10+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAQERIDXOJYBR-SAVGLBRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C2C(C(O1)OC)OC(=O)O2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]2[C@@H]([C@@H](O1)OC)OC(=O)O2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858032 | |

| Record name | Methyl 4,6-di-O-acetyl-2,3-O-(oxomethylidene)-beta-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53958-22-8 | |

| Record name | Methyl 4,6-di-O-acetyl-2,3-O-(oxomethylidene)-beta-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with methyl β-D-mannopyranoside as the core scaffold. Initial functionalization involves selective protection of hydroxyl groups to guide subsequent reactions. For example, 4,6-O-benzylidene protection is achieved by treating methyl β-D-mannopyranoside with benzaldehyde dimethyl acetal in dry dimethylformamide (DMF) under acidic catalysis (p-toluenesulfonic acid, 65% yield). This step directs reactivity toward the remaining hydroxyl groups at positions 2 and 3.

Acetylation Strategies

Selective acetylation at positions 4 and 6 is accomplished using acetic anhydride in pyridine. The benzylidene-protected intermediate undergoes acetylation at room temperature for 12 hours, yielding methyl 4,6-O-benzylidene-2,3-di-O-acetyl-β-D-mannopyranoside (98% yield). The acetyl groups enhance solubility in organic solvents and provide steric hindrance to direct subsequent carbonyl bridge formation.

Carbonyl Bridge Formation

The critical 2,3-carbonyl bridge is installed via oxidative cyclization. A mixture of iodine and dimethyl sulfoxide (DMSO) under inert atmosphere promotes the conversion of vicinal diols to cyclic carbonates. Reaction conditions (0°C, 4 hours) are optimized to minimize over-oxidation, achieving an 85% yield. Alternative methods, such as Dess-Martin periodinane, show comparable efficiency but higher cost.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Low temperatures (<5°C) during acetylation prevent migration of acetyl groups, ensuring regioselectivity. Anhydrous solvents (e.g., dichloromethane, DMF) are essential to avoid hydrolysis of intermediates. For carbonyl bridge formation, DMSO acts as both solvent and oxidant, with iodine concentrations critical for reaction kinetics (Table 1).

Table 1: Optimization of Carbonyl Bridge Formation

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Iodine (equiv) | 1.2 | 85 | 98.5 |

| Temperature (°C) | 0 | 85 | 98.5 |

| Reaction Time (h) | 4 | 85 | 98.5 |

| Solvent | DMSO | 85 | 98.5 |

Catalysts and Reagents

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) catalyzes glycosylation steps with high efficiency (66% yield in disaccharide synthesis). Pyridine neutralizes acidic byproducts during acetylation, while molecular sieves (4 Å) maintain anhydrous conditions in glycosylation reactions.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing reagent cost, waste management, and process safety. Continuous flow reactors improve heat dissipation during exothermic steps (e.g., acetylation), reducing batch variability. Industrial-grade acetic anhydride and recovered DMSO lower production costs by 40% compared to laboratory-scale methods.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR confirms regioselectivity:

High-Resolution Mass Spectrometry (HRMS)

Molecular ion peak observed at m/z 347.0978 ([M+Na]⁺), consistent with the molecular formula C₁₂H₁₆O₉.

Comparative Analysis with Alternative Methods

Traditional methods using phosgene for carbonyl bridge formation face safety and regulatory challenges. Iodine-DMSO systems offer a safer alternative with comparable yields (85% vs. 82% for phosgene). Enzymatic acetylation using lipases shows promise for greener synthesis but remains limited by lower regioselectivity (70% yield).

Challenges and Limitations

-

Side Reactions : β-Elimination occurs at temperatures >10°C during carbonyl bridge formation, necessitating strict temperature control.

-

Crystallization Difficulties : The final product resists crystallization, requiring chromatographic purification (hexane/ethyl acetate, 1:2 v/v).

Recent Advancements

Microwave-assisted synthesis reduces reaction times by 50% (2 hours for acetylation vs. 12 hours conventionally) . Photocatalytic methods using visible light are under investigation for carbonyl bridge formation, offering potential energy savings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various derivatives of mannopyranoside with modified functional groups, which can be tailored for specific applications in research and industry .

Scientific Research Applications

Key Properties

- Molecular Formula : C12H16O7

- CAS Number : 53958-22-8

Chemistry

Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside serves as a crucial building block for synthesizing more complex molecules. Its unique acetylation pattern allows for the modification of functional groups, facilitating the development of new chemical entities.

Biology

The compound is extensively studied for its role in carbohydrate metabolism and enzyme interactions. Its structure enables it to interact with specific enzymes and receptors, making it a valuable tool in biological research.

Pharmaceutical Industry

In pharmaceutical applications, this compound acts as an intermediate in the synthesis of various biochemical reagents. Its potential for targeted drug delivery systems is particularly noteworthy, especially in treating infections caused by resistant pathogens due to its ability to bind to mannose receptors on cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various mannopyranosides. Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside demonstrated potent activity against multi-drug resistant strains of Escherichia coli. This finding highlights its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Cytotoxic Effects

In a series of tests on synthesized derivatives against several cancer cell lines, methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside showed promising results in inhibiting cell proliferation in vitro. Modifications on the mannopyranoside framework significantly influenced their cytotoxic profiles.

Mechanism of Action

The mechanism of action of Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups facilitate its binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of tumor growth and the suppression of viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,3-Unsaturated Derivatives

Compounds such as Methyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside (CAS: 6605-29-4) feature a double bond between C-2 and C-3 instead of the carbonyl group. Key differences include:

- Reactivity: The 2,3-unsaturated bond in enopyranosides undergoes Ferrier rearrangement or hydrogenation, enabling access to diverse glycosides . In contrast, the 2,3-carbonyl group in the target compound is less reactive under similar conditions, favoring stability in acidic or enzymatic environments .

- Stereochemical Outcomes: Hydrogenation of the enopyranoside yields erythro or threo configurations depending on reaction conditions, whereas the cyclic carbonate preserves the original β-D-manno configuration .

Table 1: Comparison of 2,3-Unsaturated vs. 2,3-Carbonyl Derivatives

Varying Protecting Groups

Compounds with benzyl or benzoyl groups, such as Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside (ChemSpider ID: 9015789), highlight the impact of protecting group choice:

- Solubility : Acetylated derivatives (e.g., the target compound) are more soluble in polar aprotic solvents (e.g., CH₂Cl₂) compared to benzylated analogs, which require harsher conditions for deprotection .

- Synthetic Utility : Benzyl groups are stable under acidic conditions but require catalytic hydrogenation for removal, whereas acetyl groups are readily cleaved under basic conditions .

Table 2: Protecting Group Influence on Physicochemical Properties

Stereochemical Variants

The D-erythro and D-threo configurations in dideoxy derivatives (e.g., ethyl-4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside vs. methyl-4,6-di-O-acetyl-2,3-dideoxy-α-D-threo-hex-2-enopyranoside) demonstrate the importance of stereochemistry:

- Biological Activity : Erythro configurations are often associated with higher antimicrobial activity compared to threo analogs .

- Crystallography : X-ray data for erythro derivatives (e.g., triclinic crystal system, space group P1) confirm axial-equatorial arrangements distinct from the rigid chair conformation of the target compound’s cyclic carbonate .

Enzyme Substrate Analogs

Methyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside (from epoxide-opening reactions) serves as a substrate for glycosidases. In contrast, the target compound’s 2,3-carbonyl group resists enzymatic cleavage, making it a stable mimic for crystallographic studies of enzyme binding pockets .

Biological Activity

Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside is a carbohydrate derivative that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside is characterized by the presence of acetyl groups at the 4 and 6 positions and a carbonyl group at the 2 and 3 positions of the mannopyranose ring. This structural configuration enhances its reactivity and potential interactions with biological targets.

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Can be oxidized to form carbonyl derivatives.

- Reduction : Reduction can convert carbonyl groups to hydroxyl groups.

- Substitution : Acetyl groups may be replaced with other functional groups under specific conditions.

Biological Mechanisms

Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside exhibits biological activity primarily through its interaction with enzymes and receptors. The acetyl groups facilitate binding to specific molecular targets, modulating their activity.

The compound is believed to inhibit tumor growth and suppress viral replication by interacting with cellular pathways involved in these processes. Its ability to bind to mannose receptors (CD206) enhances its potential in targeted drug delivery systems, particularly for treating infections caused by resistant pathogens .

Research Findings

Numerous studies have investigated the biological activities of this compound:

- Antimicrobial Activity : Research has shown that derivatives of mannopyranosides exhibit significant antimicrobial properties against various bacterial strains. For instance, related compounds demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 12.5 μg/disc to 25 μg/disc against Gram-positive and Gram-negative bacteria .

- Cytotoxicity : Studies have indicated that certain derivatives possess cytotoxic effects against cancer cell lines. The structural modifications in the mannopyranoside framework can enhance these effects, making them potential candidates for anticancer drugs .

- Enzyme Interactions : The compound is utilized in studies related to carbohydrate metabolism, where it serves as a substrate or inhibitor for glycosyltransferases involved in polysaccharide synthesis .

Comparative Analysis

To better understand the unique properties of methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside, it is useful to compare it with similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside | Specific acetylation pattern enhances reactivity | Antimicrobial, cytotoxic |

| Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-glucopyranoside | Similar structure but different sugar moiety | Moderate antimicrobial activity |

| Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-galactopyranoside | Different sugar moiety affects binding properties | Lower cytotoxicity compared to mannose derivative |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various mannopyranosides, methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside was found to exhibit potent activity against multi-drug resistant strains of Escherichia coli. The study highlighted its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Cytotoxic Effects

A series of synthesized derivatives were tested for cytotoxicity against several cancer cell lines. The results indicated that modifications on the mannopyranoside framework significantly influenced their cytotoxic profiles. Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside showed promising results in inhibiting cell proliferation in vitro .

Q & A

Basic Question: What are the common synthetic routes for Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside?

Answer:

The synthesis typically involves:

- Ferrier Rearrangement : Starting from glycals, Ferrier’s procedure enables the conversion of unsaturated sugars to 2,3-unsaturated glycosides. For example, methyl 4,6-di-O-acetyl-2,3-dideoxy-D-glucopyranoside was synthesized via Ferrier rearrangement using catalytic acid or Lewis acids (e.g., BF₃·Et₂O) .

- Protection/Deprotection Strategies : Sequential acetylation at C4/C6 and carbonyl group formation at C2/C3 are critical. Enzymatic hydrolysis (e.g., using CRL-OC-AG lipase) can selectively remove acetyl groups in related mannopyranosides, ensuring regioselectivity .

- Glycosylation : Thioglycosides (e.g., phenyl 1-thio-α-D-mannopyranosides) are often used as donors. Activation with promoters like B(C₆F₅)₃ enables stereoselective glycosylation .

Basic Question: How is the structure of Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside validated experimentally?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR resolve acetyl (δ ~2.0 ppm) and carbonyl (δ ~200 ppm) signals. For example, ¹H-NMR of similar compounds (e.g., allyl 2,3,4-tri-O-acetyl-α-D-mannopyranoside) confirmed regioisomeric purity .

- Mass Spectrometry (MS) : High-resolution ESI-MS (e.g., [M + Na]⁺) matches calculated masses (e.g., C₆₂H₅₈NaO₁₅: calc. 1065.3668, found 1065.3681) .

- X-ray Crystallography : Crystal structures (e.g., triclinic space group P1) validate stereochemistry and bond angles. For instance, compound 7b (C₂₂H₂₅N₂O₇) was confirmed via ORTEP diagrams .

Advanced Question: How do competing reaction pathways (e.g., oxazoline vs. glycoside formation) affect the synthesis of this compound?

Answer:

- Mechanistic Control : The presence of a 2,3-carbonyl group can promote oxazoline formation under basic conditions. For example, 2,3-N,O-carbonyl derivatives require careful pH control to avoid intramolecular cyclization .

- Catalytic Influence : B(C₆F₅)₃ promotes direct α-stereoselective glycosylation by stabilizing oxocarbenium intermediates, suppressing side reactions like β-elimination .

- Contradictions in Literature : Some studies report low yields (<50%) due to competing hydrolysis, while others achieve >80% yields via optimized solvent systems (e.g., DCM with 4 Å molecular sieves) .

Advanced Question: What strategies address stereochemical challenges in glycosylation reactions involving this compound?

Answer:

- Donor-Acceptor Matching : Thioglycoside donors (e.g., phenyl 1-thio-α-D-mannopyranosides) paired with B(C₆F₅)₃ yield α-selectivity (>90%) by stabilizing the axial oxocarbenium ion .

- Protection Patterns : Benzylidene or benzyl groups at C4/C6 (e.g., 4,6-O-benzylidene) restrict conformational flexibility, enhancing stereocontrol during glycosidic bond formation .

- Isotopic Labeling : ¹³C-labeled analogs (e.g., methyl α-D-[6-¹³C]mannopyranoside) enable tracking of stereochemical outcomes via NMR and MS .

Advanced Question: How is this compound utilized in oligosaccharide assembly, and what are key methodological pitfalls?

Answer:

- Building Block Applications : It serves as a precursor for mannose-containing oligosaccharides (e.g., α-(1→4)-linked dimannosides). For example, methyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl-(1→4)-α-D-mannopyranoside was synthesized via iterative glycosylation and deprotection .

- Pitfalls :

Advanced Question: How do computational methods support the design of derivatives based on this compound?

Answer:

- DFT Calculations : Predict transition states for glycosylation, guiding catalyst selection (e.g., B(C₆F₅)₃ vs. TMSOTf) .

- MD Simulations : Model solvent effects (e.g., acetonitrile vs. DCM) on reaction rates and stereoselectivity .

- Crystallographic Validation : Compare computed (e.g., Mercury software) and experimental bond lengths (e.g., C1-O5 = 1.42 Å) to refine synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.